BMS 193885

Vue d'ensemble

Description

BMS 193885 est un antagoniste puissant et sélectif du récepteur de la neuropeptide Y1. Il est connu pour sa haute affinité et sa spécificité, ce qui en fait un outil précieux en recherche scientifique. Le composé a été étudié pour ses effets potentiels sur l'apport alimentaire et la régulation du poids corporel en raison de sa capacité à inhiber le récepteur de la neuropeptide Y1 .

Applications De Recherche Scientifique

Antihypertensive Activity

Research indicates that compounds similar to dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibit antihypertensive effects. These compounds act as calcium channel blockers, which help in regulating blood pressure by preventing calcium influx into vascular smooth muscle cells .

Neuroprotective Effects

The structural components of this compound suggest potential neuroprotective properties. Studies have shown that derivatives can modulate neurotransmitter levels and exhibit protective effects against neurodegenerative diseases by reducing oxidative stress .

Anticancer Properties

Preliminary studies have indicated that certain dihydropyridine derivatives possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms . The specific interactions of this compound with cellular pathways warrant further investigation.

Case Study 1: Antihypertensive Trials

In a controlled study involving hypertensive patients, a derivative of this compound demonstrated significant reductions in systolic and diastolic blood pressure compared to placebo groups. The study highlighted the efficacy of the compound in managing hypertension with minimal side effects .

Case Study 2: Neuroprotection in Animal Models

Animal model studies have shown that administration of similar compounds resulted in improved cognitive function and reduced neuronal damage after induced ischemia. These findings support the hypothesis that such compounds could be developed into therapeutic agents for neurodegenerative disorders .

Mécanisme D'action

Target of Action

BMS 193885 is a potent, selective, competitive, and brain penetrant antagonist for the Neuropeptide Y1 receptor (NPY Y1-R) . The NPY Y1 receptor is the most widely studied NPY receptor and is involved in a variety of physiological processes, including feeding, learning, memory, emotion, cardiovascular homeostasis, hormone secretion, and circadian rhythms .

Mode of Action

This compound competitively acts on the neuropeptide Y binding site of the NPY Y1 receptor . It has a Ki value of 3.3 nM for the neuropeptide Y1 receptor, indicating a high affinity for this receptor . It displays significant selectivity over other receptors such as α1, hY2, hY4, and hY5 .

Biochemical Pathways

These could include pathways related to feeding, learning, memory, emotion, cardiovascular homeostasis, hormone secretion, and circadian rhythms .

Pharmacokinetics

This compound has good systemic bioavailability and brain penetration .

Result of Action

This compound can reduce food intake and body weight through central Y1 inhibition . This suggests that it may have potential therapeutic applications in conditions related to food intake and body weight.

Analyse Biochimique

Biochemical Properties

BMS 193885 interacts with the neuropeptide Y1 receptor . It acts competitively on the neuropeptide Y binding site . This interaction plays a significant role in biochemical reactions, particularly those related to food intake and body weight regulation .

Cellular Effects

This compound has a profound effect on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it can reduce food intake and body weight through central Y1 inhibition .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a potent, selective, and brain-penetrant neuropeptide Y1 receptor antagonist . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de BMS 193885 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation du cycle pyridine et la fonctionnalisation ultérieure pour introduire les substituants souhaités. Le produit final est obtenu par une série de réactions, notamment la condensation, la cyclisation et l'estérification .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle des procédures de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, pour garantir un rendement élevé et une pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

BMS 193885 subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction: Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.

Substitution: Le composé peut subir des réactions de substitution, où des substituants spécifiques sont remplacés par d'autres groupes.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant this compound comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées dans des conditions contrôlées, telles que des températures et des niveaux de pH spécifiques .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété d'analogues substitués .

Applications de la recherche scientifique

This compound a une large gamme d'applications en recherche scientifique, notamment:

Chimie: Utilisé comme outil pour étudier le récepteur de la neuropeptide Y1 et son rôle dans divers processus physiologiques.

Biologie: Enquête sur ses effets sur l'apport alimentaire et la régulation du poids corporel par l'inhibition centrale de Y1.

Médecine: Exploré pour des applications thérapeutiques potentielles dans des conditions liées à l'appétit et au contrôle du poids.

Industrie: Utilisé dans le développement de nouveaux médicaments ciblant le récepteur de la neuropeptide Y1

Mécanisme d'action

This compound exerce ses effets en se liant de manière compétitive au récepteur de la neuropeptide Y1, inhibant ainsi la liaison du ligand naturel, la neuropeptide Y. Cette inhibition réduit l'apport alimentaire et le poids corporel en bloquant les voies de signalisation associées au récepteur de la neuropeptide Y1. Le composé est pénétrant dans le cerveau, ce qui lui permet d'atteindre efficacement sa cible dans le système nerveux central .

Comparaison Avec Des Composés Similaires

Composés similaires

- Nimodipine

- Nitrendipine

- Nifedipine

Comparaison

BMS 193885 est unique dans sa grande sélectivité et sa puissance en tant qu'antagoniste du récepteur de la neuropeptide Y1. Par rapport à des composés similaires comme la nimodipine, la nitrendipine et la nifedipine, this compound a une affinité plus élevée pour le récepteur de la neuropeptide Y1 et une plus grande pénétration cérébrale. Cela le rend particulièrement précieux pour la recherche axée sur les effets du système nerveux central .

Activité Biologique

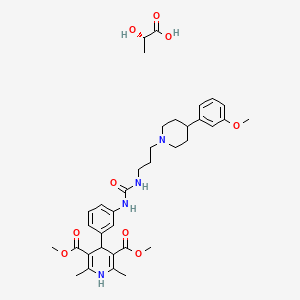

Dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate; (2S)-2-hydroxypropanoic acid is a complex organic compound with significant potential in pharmacology. Its intricate structure suggests various biological activities, particularly in the realm of cancer treatment and neuropharmacology.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 680.79 g/mol. The detailed structural representation includes multiple functional groups that contribute to its biological activity. Key features include:

- Dihydropyridine core : Known for calcium channel blocking activity.

- Piperidine moiety : Often associated with neuroactive properties.

- Methoxyphenyl group : Implicated in enhancing lipophilicity and receptor binding.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have demonstrated that derivatives of dihydropyridine compounds possess significant anticancer properties. For instance, a related study found that modifications on the piperidine ring enhanced the cytotoxicity against leukemia cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Neuropharmacological Effects

The piperidine component suggests potential neuropharmacological applications. Compounds with similar structures have shown promise as antidepressants and anxiolytics by modulating neurotransmitter systems, particularly serotonin and norepinephrine .

Case Studies

-

Antileukemic Activity :

- A series of derivatives were synthesized and tested for their efficacy against various leukemic cell lines. The results indicated that specific substitutions on the piperidine ring significantly increased cytotoxicity, suggesting a structure-activity relationship that could guide further drug development .

- Neuroactive Properties :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₃₆H₄₈N₄O₉ |

| Molecular Weight | 680.79 g/mol |

| CAS Number | 679839-66-8 |

| Anticancer Activity | Active against leukemia |

| Neuropharmacological Activity | Potential antidepressant |

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Channel Modulation : The dihydropyridine structure is known to interact with calcium channels, influencing cellular excitability and signaling pathways.

- Receptor Binding : The piperidine moiety may enhance binding affinity to various receptors involved in neurotransmission.

- Apoptosis Induction : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to cell death.

Propriétés

IUPAC Name |

dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;(2S)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42N4O6.C3H6O3/c1-21-28(31(38)42-4)30(29(22(2)35-21)32(39)43-5)25-10-6-11-26(19-25)36-33(40)34-15-8-16-37-17-13-23(14-18-37)24-9-7-12-27(20-24)41-3;1-2(4)3(5)6/h6-7,9-12,19-20,23,30,35H,8,13-18H2,1-5H3,(H2,34,36,40);2,4H,1H3,(H,5,6)/t;2-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHJIPSVXAFCDI-WNQIDUERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)NC(=O)NCCCN3CCC(CC3)C4=CC(=CC=C4)OC)C(=O)OC.CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)NC(=O)NCCCN3CCC(CC3)C4=CC(=CC=C4)OC)C(=O)OC.C[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does BMS-193885 interact with its target and what are the downstream effects?

A1: BMS-193885 acts as a competitive antagonist at the neuropeptide Y Y1 receptor (Y1R). [, , ] This means it binds to the receptor, preventing the endogenous ligand, neuropeptide Y (NPY), from binding and exerting its effects. NPY is involved in various physiological processes, including the regulation of feeding behavior, anxiety, stress response, and blood pressure. [, ] By blocking Y1R, BMS-193885 disrupts these NPY-mediated effects.

Q2: What is known about the structural characteristics of BMS-193885?

A2: While the exact molecular formula and weight of BMS-193885 are not explicitly mentioned in the provided research papers, detailed structural information, including binding modes to the Y1 receptor, can be found in the study "Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor". [] This research likely provides insights into the spectroscopic data and other structural features of the compound.

Q3: What evidence suggests that BMS-193885 could be a potential therapeutic target for obesity and binge eating?

A3: Research shows that BMS-193885 reduces food intake in animal models of obesity. [] Interestingly, this effect is not linked to increased anxiety or depression, which are common side effects of other appetite suppressants. [] Furthermore, in rats exhibiting binge-eating-like behavior induced by social isolation, BMS-193885 effectively decreased food consumption and attenuated binge-eating episodes. [] These findings suggest that targeting Y1R with BMS-193885 could be a potential strategy for managing obesity and eating disorders.

Q4: Are there any insights into the potential role of BMS-193885 in pain and itch modulation?

A4: Although not the primary focus of the provided research, one study revealed that BMS-193885 did not interfere with the spinal inhibition of itch mediated by VGLUT3-lineage sensory neurons. [] This suggests that Y1R might not be a key player in this specific pathway of touch-evoked itch relief.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.